molecular formula C17H20N4O3 B11479384 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide

Cat. No.: B11479384
M. Wt: 328.4 g/mol
InChI Key: AXNVTVLKOBHRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety attached to a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide moiety.

    Attachment of the Phenylcyclohexyl Group: The final step involves the reaction of the acetamide intermediate with 4-phenylcyclohexylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide.

    Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

    Material Science: The compound’s unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and the acetamide moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

  • Nitro Group : The presence of the nitro group at the 4-position of the pyrazole ring distinguishes it from other derivatives, potentially imparting unique reactivity and biological activity.
  • Phenylcyclohexyl Group : The attachment of the phenylcyclohexyl group may enhance the compound’s lipophilicity and influence its interaction with biological membranes or other hydrophobic environments.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C17H20N4O3/c22-17(12-20-11-16(10-18-20)21(23)24)19-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-11,14-15H,6-9,12H2,(H,19,22)

InChI Key

AXNVTVLKOBHRIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.